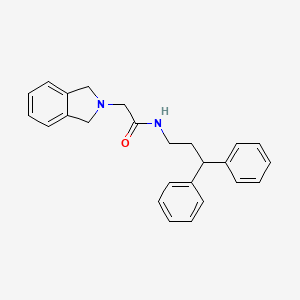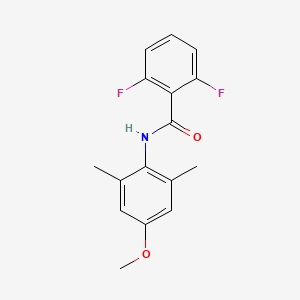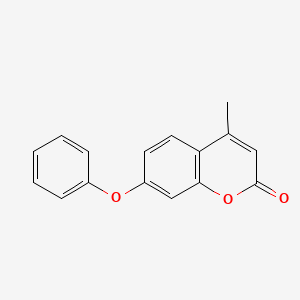
2H-1-Benzopyran-2-one, 4-methyl-7-phenoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1-Benzopyran-2-one, 4-methyl-7-phenoxy- is a chemical compound belonging to the coumarin family. Coumarins are a class of organic compounds characterized by a benzene ring fused to a pyrone ring. This particular compound is known for its unique structural features, which include a methyl group at the 4-position and a phenoxy group at the 7-position. These modifications impart distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 4-methyl-7-phenoxy- typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methylumbelliferone with phenol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. For example, continuous flow reactors can be used to maintain optimal reaction conditions and improve yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistency and quality in the final product.
Análisis De Reacciones Químicas
Types of Reactions
2H-1-Benzopyran-2-one, 4-methyl-7-phenoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at specific positions on the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
2H-1-Benzopyran-2-one, 4-methyl-7-phenoxy- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s fluorescent properties make it useful in bioimaging and as a probe in various biological assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where coumarin derivatives have shown efficacy.
Industry: The compound is used in the development of dyes, optical brighteners, and other industrial products.
Mecanismo De Acción
The mechanism of action of 2H-1-Benzopyran-2-one, 4-methyl-7-phenoxy- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The phenoxy group enhances its binding affinity and specificity for these targets.
Comparación Con Compuestos Similares
Similar Compounds
2H-1-Benzopyran-2-one, 7-methyl-: This compound has a methyl group at the 7-position instead of a phenoxy group.
2H-1-Benzopyran-2-one, 7-methoxy-: This derivative features a methoxy group at the 7-position.
2H-1-Benzopyran-2-one, 7-(diethylamino)-4-methyl-: This compound has a diethylamino group at the 7-position and a methyl group at the 4-position.
Uniqueness
The presence of the phenoxy group at the 7-position in 2H-1-Benzopyran-2-one, 4-methyl-7-phenoxy- imparts unique chemical and physical properties compared to its analogs. This structural feature enhances its reactivity and binding affinity, making it particularly valuable in applications requiring high specificity and efficiency.
Propiedades
Número CAS |
828265-68-5 |
|---|---|
Fórmula molecular |
C16H12O3 |
Peso molecular |
252.26 g/mol |
Nombre IUPAC |
4-methyl-7-phenoxychromen-2-one |
InChI |
InChI=1S/C16H12O3/c1-11-9-16(17)19-15-10-13(7-8-14(11)15)18-12-5-3-2-4-6-12/h2-10H,1H3 |
Clave InChI |
OFKSFPDEMZWDGV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phosphonic acid, [bis(4-chlorophenyl)methyl]-, dimethyl ester](/img/structure/B14207977.png)
![1-Dodecanaminium, N-[(2-ethylbutoxy)methyl]-N,N-dimethyl-, chloride](/img/structure/B14207981.png)
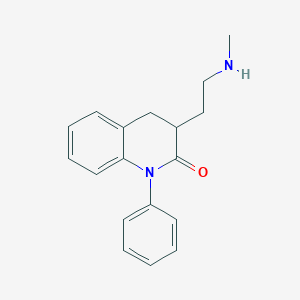
![N~1~-[(4-Methylphenyl)methyl]-N~4~-phenylbut-2-enediamide](/img/structure/B14207989.png)

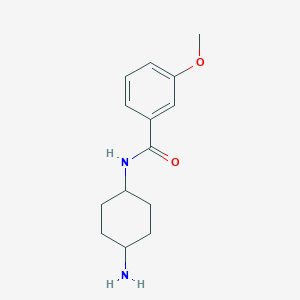
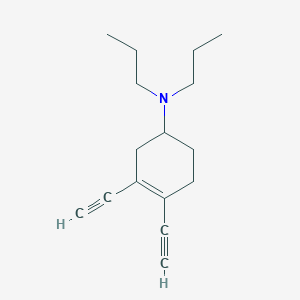
![2-[(2-{[3-(Trifluoromethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14208025.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]aniline](/img/structure/B14208034.png)
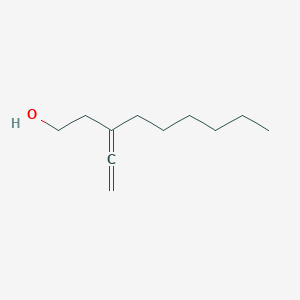
![2-[(12-Methyltridecyl)oxy]oxane](/img/structure/B14208043.png)
